![molecular formula C10H13NOS B13096820 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is a heterocyclic compound with a benzodiazepine ring structure, possessing a methoxy group at the 7-position. It is a relatively new synthetic compound, first synthesized in the early 2000s, and has been the subject of a number of scientific studies since then.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A notable advancement in synthesizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine, crucial for biologically active molecules like JTV-519 and S107, has been achieved. This process, starting from 4-methoxythiophenol, demonstrates a significant improvement over previous methods, achieving a 68% overall yield in just four steps through acyliminum cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine has been the subject of various scientific research applications, including:
Antimicrobial Activity: Certain derivatives exhibit notable antibacterial and antifungal properties, comparable to standard drugs like ciprofloxacin and fluconazole.
Anticonvulsant Properties: Research into derivatives has revealed significant anticonvulsant activity, with some compounds showing lower neurotoxicity compared to reference drugs like carbamazepine.
Chemical Transformations: Studies have demonstrated the versatility of these compounds in chemical transformations, such as ring expansion and the synthesis of novel derivatives.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For example, certain derivatives have been shown to stabilize ryanodine receptor 2 (RyR2) channels and activate sarcoplasmic/endoplasmic reticulum calcium ATPase 2a (SERCA2a), preventing calcium leak from RyR channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: This compound has a similar structure but with a methyl group at the 4-position.
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride: This compound is the hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is unique due to its specific methoxy substitution at the 7-position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H13NOS |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
7-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C10H13NOS/c1-12-8-3-4-10-9(7-8)11-5-2-6-13-10/h3-4,7,11H,2,5-6H2,1H3 |
InChI-Schlüssel |
SZEPSWLFZWWADK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


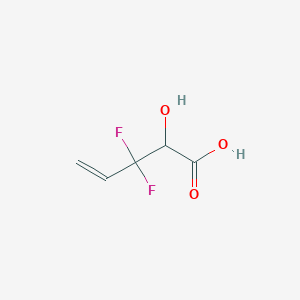
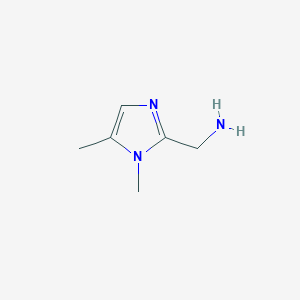
![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
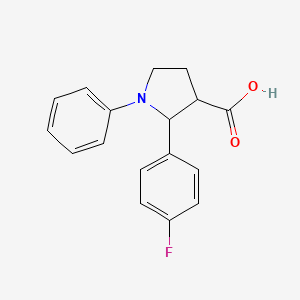
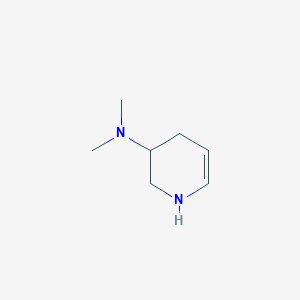
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
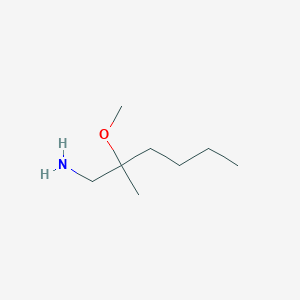
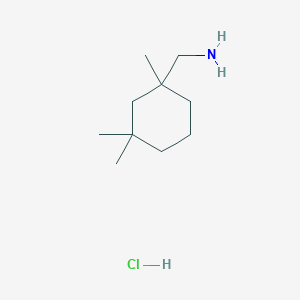
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)

![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
